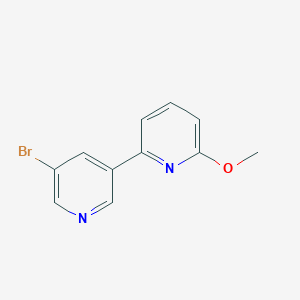
N-(2-methylbenzyl)-N-(trifluoromethyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylbenzyl)-N-(trifluoromethyl)cyclopropanamine is an organic compound that belongs to the class of cyclopropanamines. This compound features a cyclopropane ring substituted with a trifluoromethyl group and a 2-methylbenzyl group. Such compounds are often of interest in medicinal chemistry due to their unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzyl)-N-(trifluoromethyl)cyclopropanamine typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Attachment of the 2-Methylbenzyl Group: The 2-methylbenzyl group can be attached through a nucleophilic substitution reaction, where a benzyl halide reacts with an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
N-(2-methylbenzyl)-N-(trifluoromethyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines with different oxidation states.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction could produce primary or secondary amines.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor agonist/antagonist.
Industry: The compound may find use in the production of specialty chemicals or materials.
作用机制
The mechanism of action of N-(2-methylbenzyl)-N-(trifluoromethyl)cyclopropanamine would depend on its specific biological target. Generally, such compounds can interact with proteins, enzymes, or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the cyclopropane ring can introduce conformational constraints that affect binding affinity and selectivity.
相似化合物的比较
Similar Compounds
N-(2-methylbenzyl)-N-(trifluoromethyl)cyclopropanamine: Unique due to the presence of both trifluoromethyl and 2-methylbenzyl groups.
N-(2-methylbenzyl)-N-(methyl)cyclopropanamine: Lacks the trifluoromethyl group, which may affect its biological activity and properties.
N-(2-chlorobenzyl)-N-(trifluoromethyl)cyclopropanamine: Substitution of the 2-methyl group with a chlorine atom can lead to different chemical and biological properties.
Uniqueness
This compound is unique due to the combination of the trifluoromethyl group, which imparts distinct electronic and steric effects, and the 2-methylbenzyl group, which can influence the compound’s overall shape and reactivity.
属性
分子式 |
C12H14F3N |
|---|---|
分子量 |
229.24 g/mol |
IUPAC 名称 |
N-[(2-methylphenyl)methyl]-N-(trifluoromethyl)cyclopropanamine |
InChI |
InChI=1S/C12H14F3N/c1-9-4-2-3-5-10(9)8-16(11-6-7-11)12(13,14)15/h2-5,11H,6-8H2,1H3 |
InChI 键 |
GKSRYHUGHSTJBK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1CN(C2CC2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(8-Amino-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13973908.png)
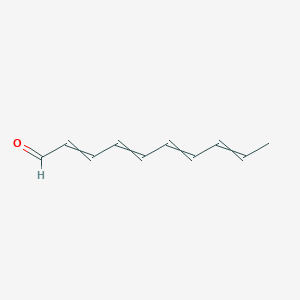
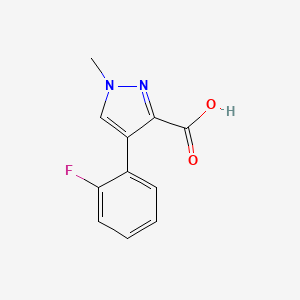
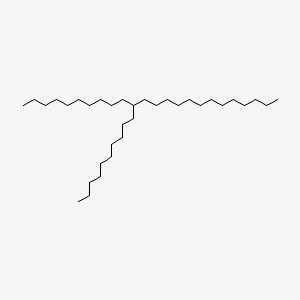
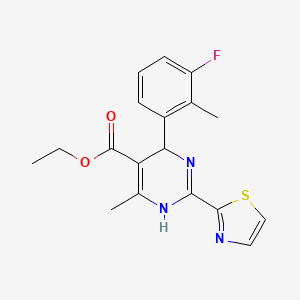
![2-Amino-1-(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13973937.png)
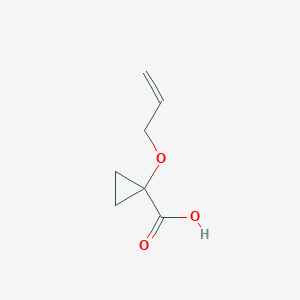
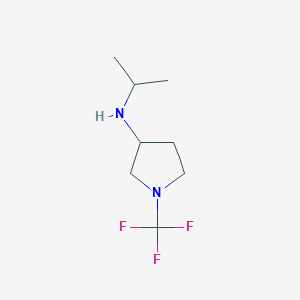


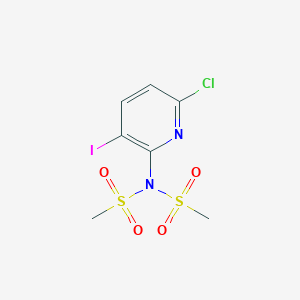
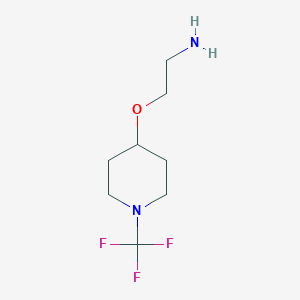
![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13973966.png)
